3H-1,2-Dithiole-3-thione

Description

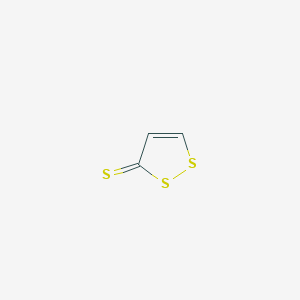

Structure

3D Structure

Properties

IUPAC Name |

dithiole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2S3/c4-3-1-2-5-6-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZENMJMJWQSSNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSSC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7037052 | |

| Record name | 1,2-Dithiol-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3H-1,2-Dithiole-3-thione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035702 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

534-25-8 | |

| Record name | 1,2-Dithiole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=534-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dithiol-3-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dithiol-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dithiole-3-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DITHIOLE-3-THIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT2QF220RR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3H-1,2-Dithiole-3-thione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035702 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

81 - 82 °C | |

| Record name | 3H-1,2-Dithiole-3-thione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035702 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 3H-1,2-Dithiole-3-thione

For Researchers, Scientists, and Drug Development Professionals

Introduction

3H-1,2-dithiole-3-thione (D3T), the parent compound of the dithiolethione class of organosulfur compounds, has garnered significant scientific interest due to its potent biological activities.[1] Found in cruciferous vegetables, D3T and its derivatives have demonstrated significant promise in chemoprevention, neuroprotection, and as anti-inflammatory agents.[2][3] This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectroscopic profile, synthesis methodologies, and its primary mechanism of action through the Nrf2 signaling pathway.

Physicochemical Properties

The core physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and for understanding its behavior in biological systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₂S₃ | [4][5] |

| Molecular Weight | 134.25 g/mol | [4][5] |

| CAS Number | 534-25-8 | [5][6] |

| Appearance | Dark red crystals | [6] |

| Melting Point | 81-82 °C | [6] |

| Solubility | Insoluble in water; Soluble in DMSO (≥10 mg/mL) | [6] |

| pKa (estimated) | Given the electron-withdrawing nature of the dithiolethione ring, the vinylogous protons are expected to be weakly acidic. While no direct experimental pKa value for the parent D3T has been found, studies on hydroxy- and amino-phenyl substituted dithiolethiones can be used to estimate its acidity. The 3-thioxo-1,2-dithiol-5-yl group exhibits a strong electron-withdrawing effect.[7] | [7] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: For the parent this compound, two signals corresponding to the vinyl protons are expected in the aromatic region of the spectrum. For the derivative, 4-phenyl-3H-1,2-dithiole-3-thione , a complex multiplet for the phenyl protons and a singlet for the remaining vinyl proton would be observed.[8]

-

¹³C NMR: The ¹³C NMR spectrum of this compound is expected to show three distinct signals. One signal at a very low field is characteristic of the thiocarbonyl carbon (C=S). The other two signals will correspond to the olefinic carbons of the dithiole ring.

Infrared (IR) Spectroscopy

While a spectrum for the parent D3T is not available, the IR spectrum of 3H-1,2-benzodithiole-3-thione shows characteristic peaks for C-H stretching of the aromatic ring around 3051 cm⁻¹ and aromatic C=C and C-C bond vibrations at 1577, 1434, 1276, and 1238 cm⁻¹.[8] A strong absorption band corresponding to the C=S stretching vibration is also a key feature of dithiolethiones.

UV-Visible (UV-Vis) Spectroscopy

The electronic transitions of dithiolethiones are complex.[9] Studies on substituted derivatives indicate that the 3-thioxo-1,2-dithiol-5-yl group has a strong electron-withdrawing effect, influencing the absorption maxima.[7] The UV-Vis spectrum is characterized by multiple absorption bands in the UV and visible regions, which are sensitive to substitution on the dithiole ring.[10][11]

Synthesis of this compound

Several methods for the synthesis of 3H-1,2-dithiole-3-thiones have been reported. The most common and effective methods for the preparation of the parent compound are detailed below.[12]

Experimental Protocol 1: From Malonodialdehyde Dimethylacetal

This procedure is a direct and efficient method for synthesizing the parent this compound.[12]

Workflow Diagram:

Caption: Synthesis of this compound.

Materials:

-

Malonodialdehyde dimethylacetal

-

Elemental sulfur (S₈)

-

Phosphorus pentasulfide (P₄S₁₀)

-

Pyridine (anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Appropriate organic solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malonodialdehyde dimethylacetal in anhydrous pyridine.

-

To this solution, add elemental sulfur and phosphorus pentasulfide.

-

Heat the reaction mixture to 130 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Remove the pyridine under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford this compound as a dark red solid.

Experimental Protocol 2: From 3-Oxoesters

The sulfuration of 3-oxoesters is a widely used and versatile method for the synthesis of various substituted 3H-1,2-dithiole-3-thiones.[4][12] An efficient procedure for this conversion was developed by Curphey.[12]

Workflow Diagram:

Caption: Synthesis from a 3-oxoester.

Materials:

-

Ethyl 3-oxopropanoate (or a suitable 3-oxoester)

-

Phosphorus pentasulfide (P₄S₁₀)

-

Elemental sulfur (S₈)

-

Hexamethyldisiloxane (HMDO)

-

Xylene (anhydrous)

-

Silica gel for column chromatography (if necessary)

-

Appropriate solvents for recrystallization or chromatography

Procedure:

-

To a solution of the 3-oxoester in anhydrous xylene, add phosphorus pentasulfide, elemental sulfur, and hexamethyldisiloxane (HMDO).

-

Heat the mixture to reflux with stirring. The addition of HMDO is reported to increase the yield and simplify the work-up.[12]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter to remove any insoluble material.

-

The filtrate is concentrated under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Core Mechanism of Action: Nrf2 Signaling Pathway

The primary biological activity of this compound is attributed to its ability to potently induce the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[2][3][13] This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.

Signaling Pathway Diagram:

Caption: Activation of the Nrf2 pathway by D3T.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1 (Kelch-like ECH-associated protein 1). Keap1 acts as an adapter for a Cul3-Rbx1 E3 ubiquitin ligase complex, which targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thus maintaining low intracellular levels of Nrf2.

This compound and other dithiolethiones are electrophilic and can react with specific cysteine residues on Keap1. This modification induces a conformational change in Keap1, disrupting its ability to bind to Nrf2. As a result, Nrf2 is stabilized, and its degradation is inhibited. The stabilized Nrf2 then translocates into the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This binding initiates the transcription of a wide array of cytoprotective genes, including Phase II detoxification enzymes (e.g., NAD(P)H:quinone oxidoreductase 1 (NQO1), glutathione (B108866) S-transferases (GSTs)) and antioxidant proteins (e.g., heme oxygenase-1 (HO-1)).[14] The upregulation of these genes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify carcinogens and other xenobiotics, thereby providing protection against cellular damage.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry and drug development. Its fundamental properties, coupled with its potent ability to induce the Nrf2-mediated antioxidant response, make it a valuable lead compound for the development of novel therapeutic agents for a range of diseases associated with oxidative stress. This guide provides a foundational understanding of its chemistry, synthesis, and biological mechanism of action to aid researchers in their exploration of this promising compound. Further research to fully elucidate the spectroscopic properties of the parent compound and to optimize its synthesis is warranted.

References

- 1. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound as a Potentially Novel Therapeutic Compound for Sepsis Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. This compound - LKT Labs [bioscience.co.uk]

- 5. scbt.com [scbt.com]

- 6. This compound - LKT Labs [lktlabs.com]

- 7. Assessment of the substituent constants of the 3-thioxo-1,2-dithiol-4- and -5-yl groups through pKa values measurements of 4 and 5-(hydroxy- or amino-phenyl)-1,2-dithiole-3-thiones in water at 298 K - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. forskning.ruc.dk [forskning.ruc.dk]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. This compound protects retinal pigment epithelium cells against Ultra-violet radiation via activation of Akt-mTORC1-dependent Nrf2-HO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound protects retinal pigment epithelium cells against Ultra-violet radiation via activation of Akt-mTORC1-dependent Nrf2-HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 3H-1,2-dithiole-3-thione

For Researchers, Scientists, and Drug Development Professionals

Abstract

3H-1,2-dithiole-3-thione (D3T), a synthetic organosulfur compound, has garnered significant attention for its potent chemopreventive and cytoprotective properties. This technical guide provides a comprehensive overview of the core mechanism of action of D3T, focusing on its well-established role as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Through the modulation of this critical pathway, D3T orchestrates the induction of a battery of phase II detoxification and antioxidant enzymes, thereby fortifying cellular defenses against oxidative and electrophilic stress. This document details the molecular interactions, signaling cascades, and downstream effects of D3T, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action: Nrf2-Keap1 Signaling Pathway Activation

The primary mechanism by which this compound (D3T) exerts its protective effects is through the activation of the Nrf2 signaling pathway.[1][2] Under basal conditions, Nrf2, a transcription factor, is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3]

D3T, being an electrophilic compound, is thought to react with specific cysteine residues on Keap1. This interaction leads to a conformational change in the Keap1 protein, disrupting the Keap1-Nrf2 complex.[3] As a result, Nrf2 is no longer targeted for degradation and can translocate to the nucleus.[4][5] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes.[6] This binding event initiates the transcription of a wide array of cytoprotective genes, including phase II detoxification enzymes and antioxidant proteins.[7]

The induction of these genes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify electrophilic carcinogens and other xenobiotics. This Nrf2-dependent induction of cellular defenses is the cornerstone of D3T's chemopreventive and cytoprotective activities.[1]

Quantitative Data on D3T-Mediated Enzyme Induction

The induction of phase II and antioxidant enzymes by D3T is a dose-dependent process. The following tables summarize quantitative data from in vitro and in vivo studies, demonstrating the potency of D3T in upregulating key cytoprotective enzymes.

Table 1: In Vitro Dose-Dependent Induction of Antioxidant Enzymes by D3T in RAW 264.7 Macrophage Cells[8]

| D3T Concentration (µM) | Glutathione (B108866) (GSH) (Fold Induction) | Glutathione Peroxidase (GPx) (Fold Induction) | Glutathione Reductase (GR) (Fold Induction) | Glutathione S-Transferase (GST) (Fold Induction) | NAD(P)H:Quinone Oxidoreductase 1 (NQO1) (Fold Induction) | Catalase (Fold Induction) |

| 25 | ~1.5 | ~1.4 | ~1.3 | ~1.5 | ~2.0 | ~2.5 |

| 50 | ~1.8 | ~1.7 | ~1.6 | ~2.0 | ~3.5 | ~2.5 |

| 100 | ~2.2 | ~2.0 | ~1.8 | ~2.5 | ~5.0 | ~2.5 |

Data are approximated from graphical representations in the source and represent the fold increase in enzyme activity or levels after 24 hours of treatment compared to control.[8]

Table 2: In Vivo Dose-Dependent Induction of Quinone Reductase (QR) and Glutathione Transferase (GT) in Rat Tissues

While a specific data table from the primary literature was not available in the conducted search, a study by Munday and Munday (2000) investigated the effects of D3T on QR and GT activities in various rat tissues at doses ranging from 12.5 to 125 µmoles/kg/day for 5 days.[9] The study reported significant, dose-related increases in the activities of one or both enzymes in the caecum, kidney, forestomach, duodenum, colon, glandular stomach, and jejunum. Notably, no significant effects were observed in the liver, spleen, heart, lung, or urinary bladder.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of D3T.

Nrf2 Nuclear Translocation Assay via Western Blot

This protocol details the detection of Nrf2 accumulation in the nucleus following treatment with D3T, a key indicator of its activation.

I. Materials:

-

Cell culture reagents

-

This compound (D3T)

-

Phosphate-buffered saline (PBS), ice-cold

-

Cytoplasmic extraction buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5 mM PMSF)

-

Nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 1 mM PMSF)

-

Protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-polyacrylamide gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

II. Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with desired concentrations of D3T or vehicle control for the specified time.

-

Cell Harvesting and Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold cytoplasmic extraction buffer and incubate on ice.

-

Scrape cells and transfer to a microcentrifuge tube.

-

Vortex gently and centrifuge to pellet the nuclei.

-

-

Subcellular Fractionation:

-

Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear fractions using a BCA assay.

-

SDS-PAGE:

-

Normalize protein amounts for all samples.

-

Add Laemmli sample buffer and boil to denature proteins.

-

Load samples onto an SDS-polyacrylamide gel and run electrophoresis.[12]

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibody (anti-Nrf2, anti-Lamin B1, anti-GAPDH) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Wash the membrane with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software and normalize Nrf2 levels to the respective loading controls (Lamin B1 for nuclear and GAPDH for cytoplasmic fractions).[4]

-

Glutathione S-Transferase (GST) Activity Assay

This colorimetric assay measures the total GST activity in cell or tissue lysates.

I. Materials:

-

Cell or tissue lysate

-

Phosphate buffered saline (PBS), pH 6.5

-

1-chloro-2,4-dinitrobenzene (CDNB) stock solution (e.g., 100 mM in ethanol)

-

Reduced glutathione (GSH) stock solution (e.g., 100 mM)

-

UV-compatible 96-well plate or cuvettes

-

Spectrophotometer capable of reading absorbance at 340 nm

II. Procedure:

-

Sample Preparation: Prepare cell or tissue homogenates in an appropriate lysis buffer and determine the protein concentration.

-

Assay Cocktail Preparation: Prepare a fresh assay cocktail containing PBS (pH 6.5), CDNB, and GSH at their final working concentrations.

-

Reaction Initiation:

-

Add the assay cocktail to each well or cuvette.

-

Add a specific volume of the cell or tissue lysate to initiate the reaction. Include a blank control with lysis buffer instead of lysate.

-

-

Measurement: Immediately measure the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5 minutes) at a constant temperature (e.g., 25°C or 37°C).

-

Calculation:

-

Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

-

Subtract the rate of the blank from the sample rates.

-

Calculate the GST activity using the molar extinction coefficient of the CDNB-GSH conjugate (9.6 mM⁻¹ cm⁻¹).

-

NAD(P)H:Quinone Oxidoreductase 1 (NQO1) Activity Assay

This assay measures the activity of NQO1, a key phase II enzyme, in cell or tissue lysates.

I. Materials:

-

Cell or tissue lysate

-

Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4)

-

Bovine serum albumin (BSA)

-

Flavin adenine (B156593) dinucleotide (FAD)

-

NADPH

-

2,6-dichlorophenolindophenol (DCPIP)

-

Dicoumarol (an NQO1 inhibitor)

-

96-well plate

-

Spectrophotometer capable of reading absorbance at 600 nm

II. Procedure:

-

Sample Preparation: Prepare cell or tissue homogenates in an appropriate lysis buffer and determine the protein concentration.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, BSA, FAD, and NADPH.

-

Reaction Initiation:

-

Add the reaction mixture to the wells of a 96-well plate.

-

Add the cell or tissue lysate to the wells.

-

To a parallel set of wells, add dicoumarol to determine the NQO1-specific activity.

-

Initiate the reaction by adding DCPIP.

-

-

Measurement: Immediately measure the decrease in absorbance at 600 nm over time.

-

Calculation:

-

Calculate the rate of DCPIP reduction (ΔA600/min).

-

The NQO1 activity is the dicoumarol-inhibitable portion of the reductase activity, calculated by subtracting the rate in the presence of dicoumarol from the rate in its absence.

-

Use the molar extinction coefficient of DCPIP (21 mM⁻¹ cm⁻¹) to calculate the specific activity.

-

Conclusion

This compound is a potent inducer of the Nrf2 signaling pathway, a central hub in the cellular defense against oxidative and electrophilic stress. By disrupting the Keap1-Nrf2 interaction, D3T promotes the nuclear translocation of Nrf2 and the subsequent transcription of a broad spectrum of cytoprotective genes. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of D3T and other Nrf2 activators. A thorough understanding of its mechanism of action is crucial for the rational design and development of novel chemopreventive and therapeutic agents targeting the Nrf2 pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Genetic versus chemoprotective activation of Nrf2 signaling: overlapping yet distinct gene expression profiles between Keap1 knockout and triterpenoid-treated mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stabilization of Nrf2 Protein by D3T Provides Protection against Ethanol-Induced Apoptosis in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Induction of quinone reductase and glutathione in bone marrow cells by 1,2-dithiole-3-thione: effect on hydroquinone-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Subcellular Fractionation for Nrf2 and NF-κB Nuclear Translocation [bio-protocol.org]

- 9. Induction of quinone reductase and glutathione transferase in rat tissues by juglone and plumbagin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2.9. Nrf2 nuclear translocation [bio-protocol.org]

- 11. docs.abcam.com [docs.abcam.com]

- 12. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3H-1,2-dithiole-3-thione (D3T) as a Hydrogen Sulfide Donor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydrogen sulfide (B99878) (H₂S) is now recognized as the third endogenous gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO), playing a pivotal role in a myriad of physiological and pathological processes.[1][2] The therapeutic potential of modulating H₂S levels has led to intense interest in the development of H₂S donor molecules. Among these, the 1,2-dithiole-3-thione (DTT) class of compounds has emerged as a significant source of H₂S.[1][2][3][4] This guide focuses on 3H-1,2-dithiole-3-thione (D3T), the simplest member of this family. Originally identified in cruciferous vegetables, D3T is a potent inducer of cytoprotective mechanisms, primarily through its ability to generate H₂S and subsequently activate the Nrf2 antioxidant response pathway.[5][6][7] This document provides an in-depth overview of the mechanisms of H₂S release from D3T, its modulation of key signaling pathways, quantitative data on its biological effects, and detailed experimental protocols for its study.

Mechanism of Hydrogen Sulfide Release from D3T

The liberation of H₂S from D3T is primarily understood to occur through two interconnected pathways: reaction with endogenous thiols and hydrolysis. The thiol-mediated pathway is considered the dominant mechanism under physiological conditions.

2.1 Thiol-Dependent Release D3T readily reacts with cellular thiols, most notably glutathione (B108866) (GSH), which is abundant in mammalian cells.[8][9][10] This reaction is a redox process where the thiol attacks the dithiolethione ring, leading to ring-opening and the subsequent release of H₂S.[8] This process can also generate reactive oxygen species, such as superoxide (B77818), which may contribute to the downstream signaling effects of D3T.[8]

2.2 Hydrolysis-Dependent Release While less characterized under physiological conditions, DTTs can also undergo hydrolysis to release H₂S.[3][9] In this mechanism, D3T is converted to its corresponding 1,2-dithiole-3-one analog, with the concomitant liberation of H₂S.[3] This is generally considered a slower release mechanism compared to the thiol-triggered pathway.[9]

Caption: Proposed thiol-mediated mechanism of H₂S release from D3T.

Core Signaling Pathway: Keap1-Nrf2 Activation

The primary mechanism by which D3T and its released H₂S exert their profound cytoprotective effects is through the potent activation of the Keap1-Nrf2 signaling pathway.[5][8][11][12][13] This pathway is the master regulator of the cellular antioxidant and anti-inflammatory response.

Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its continuous degradation by the proteasome.[14]

Upon introduction of D3T, the released H₂S acts as a key signaling molecule. H₂S is known to cause S-sulfhydration (also called persulfidation) of specific, highly reactive cysteine residues on the Keap1 protein.[14][15] This post-translational modification alters the conformation of Keap1, disrupting the Keap1-Nrf2 complex.

Freed from Keap1, Nrf2 is stabilized and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of genes.[14] This binding initiates the transcription of numerous Phase II detoxifying and antioxidant enzymes, including:

Furthermore, the activation of Nrf2 has been shown to negatively regulate the pro-inflammatory NF-κB pathway, contributing to the anti-inflammatory effects of D3T.[5][16]

Caption: The Keap1-Nrf2 signaling pathway activated by D3T-derived H₂S.

Quantitative Data on Biological Activity

While precise kinetic data for H₂S release from D3T is not extensively published, its biological efficacy has been quantified in various models. The following tables summarize key findings and provide a framework for characterizing donor compounds.

Table 1: Summary of Observed Biological Effects of D3T

| Cell/Animal Model | D3T Concentration | Duration | Key Observed Effect | Reference |

|---|---|---|---|---|

| N2a/APPswe Cells (Alzheimer's Model) | 40 µM | 24 hours | Significant suppression of Aβ levels; increased Nrf2, HO-1, and NQO1 expression. | [11] |

| APPswe/PS1dE9 Mice (Alzheimer's Model) | 12.5 mg/kg/day | 3 months | Improved cognitive function; reduced oxidative stress; activated Sirt1/Nrf2 pathway. | [12] |

| Mouse Model of Ischemic Stroke | 12.5 mg/kg | Post-occlusion | Reduced infarct size, brain edema, and neurological deficits via Nrf2 activation. | [17] |

| Keratinocytes (Psoriasis Model) | 5-20 µM | 24 hours | Reversed IL-17A-induced inflammatory and oxidative stress markers. |[13] |

Table 2: Key Kinetic Parameters for Characterizing H₂S Donors

| Parameter | Abbreviation | Description | Common Unit | Reference |

|---|---|---|---|---|

| Maximum H₂S Concentration | Cₘₐₓ | The peak or steady-state concentration of H₂S achieved. | µM | [18] |

| Time to Half-Maximum | t₁/₂ | The time required to reach 50% of the Cₘₐₓ. | minutes | [18] |

| Maximum Release Rate | Rₘₐₓ | The fastest rate at which H₂S is released from the donor. | µM/min | [18] |

| Time at Maximum Release Rate | tᵣ₋ₘₐₓ | The time point at which the maximum release rate (Rₘₐₓ) occurs. | minutes |[18] |

Key Experimental Protocols

The following protocols provide a foundation for investigating D3T as an H₂S donor and its effects on cellular signaling.

5.1 Protocol: Quantification of H₂S Release from D3T

This protocol describes a general method for measuring H₂S release in a cell-free system using the well-established Methylene Blue (MB) colorimetric assay.

-

Principle: H₂S is trapped in a zinc acetate (B1210297) solution to form zinc sulfide (ZnS). In the presence of N,N-dimethyl-p-phenylenediamine and an iron (III) catalyst in strong acid, a stable blue dye (methylene blue) is formed, which is proportional to the amount of sulfide.

-

Materials:

-

This compound (D3T)

-

Glutathione (GSH)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Zinc Acetate (1% w/v)

-

N,N-dimethyl-p-phenylenediamine sulfate (B86663) (20 mM in 7.2 M HCl)

-

Ferric chloride (FeCl₃) (30 mM in 1.2 M HCl)

-

Spectrophotometer and 96-well plates

-

-

Procedure:

-

Prepare a 10 mM stock solution of D3T in DMSO. Prepare a 100 mM stock of GSH in PBS.

-

In a 1.5 mL microfuge tube, add 800 µL of PBS (pre-warmed to 37°C).

-

Add GSH to a final concentration of 5 mM.

-

Initiate the reaction by adding D3T to a final concentration of 100 µM.

-

Incubate the reaction mixture at 37°C.

-

At designated time points (e.g., 0, 15, 30, 60, 120 min), take a 100 µL aliquot of the reaction mixture and immediately add it to a tube containing 100 µL of 1% zinc acetate to trap the H₂S.

-

To each zinc acetate trap, add 20 µL of the N,N-dimethyl-p-phenylenediamine solution, followed by 20 µL of the FeCl₃ solution. Vortex briefly.

-

Incubate at room temperature for 20 minutes in the dark.

-

Transfer 200 µL to a 96-well plate and measure the absorbance at 670 nm.

-

Calculate the H₂S concentration using a standard curve prepared with sodium hydrosulfide (B80085) (NaHS).

-

Caption: Experimental workflow for H₂S quantification via the Methylene Blue assay.

5.2 Protocol: Western Blot for Nrf2 Nuclear Translocation

-

Principle: To determine if D3T treatment causes Nrf2 to move from the cytoplasm to the nucleus, cellular fractions are separated and analyzed by Western blot. An increase in the Nrf2 signal in the nuclear fraction indicates activation.

-

Materials:

-

Cell line of interest (e.g., HepG2, HaCaT)

-

D3T

-

Cell culture reagents

-

Nuclear/Cytoplasmic Fractionation Kit (commercially available)

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE and Western blotting equipment

-

Primary Antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-β-actin or anti-GAPDH (cytoplasmic marker)

-

HRP-conjugated secondary antibody and chemiluminescent substrate

-

-

Procedure:

-

Plate cells and grow to ~80% confluency.

-

Treat cells with vehicle (DMSO) or D3T (e.g., 20-40 µM) for a desired time (e.g., 4-6 hours).

-

Wash cells with ice-cold PBS and harvest by scraping.

-

Perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol. This typically involves sequential lysis with hypotonic and high-salt buffers.

-

Determine the protein concentration of both the cytoplasmic and nuclear fractions.

-

Load equal amounts of protein (e.g., 20 µg) from each fraction onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (anti-Nrf2, anti-Lamin B1, anti-β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash thoroughly and apply the chemiluminescent substrate.

-

Image the blot using a digital imager.

-

Analysis: Compare the intensity of the Nrf2 band in the nuclear fraction of D3T-treated samples to the vehicle control. The Lamin B1 and β-actin blots serve as controls for the purity of the nuclear and cytoplasmic fractions, respectively.

-

References

- 1. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Trends in H2S-Donors Chemistry and Their Effects in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Reactivity of 3 H-1,2-dithiole-3-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound as a Potentially Novel Therapeutic Compound for Sepsis Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound as a novel therapeutic agent for the treatment of ischemic stroke through Nrf2 defense pathway. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 7. This compound as a novel therapeutic agent for the treatment of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Generation of superoxide from reaction of this compound with thiols: implications for dithiolethione chemoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Controllable Hydrogen Sulfide Donors and the Activity Against Myocardial Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protective effect of 3H-1, 2-dithiole-3-thione on cellular model of Alzheimer's disease involves Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacological activation of the Nrf2 pathway by 3H-1, 2-dithiole-3-thione is neuroprotective in a mouse model of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeting Nrf2 with 3 H-1,2-dithiole-3-thione to moderate OXPHOS-driven oxidative stress attenuates IL-17A-induced psoriasis [scholarworks.indianapolis.iu.edu]

- 14. Intersection of H2S and Nrf2 signaling: Therapeutic opportunities for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Therapeutic Potential of Hydrogen Sulfide and Its Donors: A New Discovery in Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound as a novel therapeutic agent for the treatment of ischemic stroke through Nrf2 defense pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Characterization of H2S releasing properties of various H2S donors utilizing microplate cover-based colorimetric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of 3H-1,2-Dithiole-3-Thiones: A Technical Guide

Introduction

3H-1,2-dithiole-3-thiones represent a significant class of sulfur-containing heterocyclic compounds that have garnered substantial interest from the scientific community. Their unique chemical properties and diverse biological activities have made them a focal point for research in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies of 3H-1,2-dithiole-3-thiones, tailored for researchers, scientists, and professionals in the field of drug development. The document details the historical milestones, seminal synthetic procedures, and the pivotal role these compounds play in cellular signaling pathways.

A Historical Overview of 3H-1,2-Dithiole-3-Thiones

The journey of 3H-1,2-dithiole-3-thiones began in the late 19th century. The first member of the broader 1,2-dithiole (B8566573) class of compounds, 4,5-dimethyl-1,2-dithiole-3-thione , was synthesized in 1884 .[1][2] This initial discovery laid the groundwork for future explorations into this novel class of sulfur heterocycles.

A significant leap forward occurred in 1948 with the first synthesis of the parent compound, 3H-1,2-dithiole-3-thione (often abbreviated as D3T). This unsubstituted dithiolethione is the simplest member of its class and has become a crucial tool in understanding the fundamental chemical and biological properties of these molecules.

The latter half of the 20th century saw a surge in interest in 3H-1,2-dithiole-3-thiones, largely driven by the discovery of their potent biological activities. A notable example is Oltipraz , a substituted 1,2-dithiole-3-thione, which has been investigated for its chemopreventive properties. Another well-known derivative is anethole dithiolethione (ADT) .[1] The exploration of these and other analogs has revealed a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities.

There has been some debate regarding the natural occurrence of 3H-1,2-dithiole-3-thiones. While they have been associated with cruciferous vegetables, it has been suggested that they may be formed during the processing of these vegetables rather than being endogenous components.

Key Synthetic Methodologies

The construction of the this compound core has been approached through various synthetic strategies. The most prevalent and efficient methods involve the sulfurization of 1,3-dicarbonyl compounds or their derivatives.

The Pedersen and Lawesson Method (1979)

A cornerstone in the synthesis of 3H-1,2-dithiole-3-thiones was established in 1979 by Pedersen and Lawesson.[1] This method involves the reaction of 3-oxoesters with a combination of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) and elemental sulfur .

Experimental Protocol:

-

Starting Material: An unsubstituted or 2-monosubstituted 3-oxoester.

-

Reagents: Lawesson's reagent and elemental sulfur.

-

Solvent: Toluene.

-

Procedure: The 3-oxoester is refluxed with Lawesson's reagent and elemental sulfur in toluene. The reaction proceeds to yield the corresponding this compound.

-

Yields: This method is known to provide nearly quantitative yields for many substrates.[1] However, for certain substrates, such as those containing a pyrazinyl group, the yields can be significantly lower, in the range of 39%.[1]

The Curphey Method

An efficient modification to the synthesis of 3H-1,2-dithiole-3-thiones was developed by Curphey. This procedure utilizes a combination of phosphorus pentasulfide (P₄S₁₀) , elemental sulfur , and hexamethyldisiloxane (B120664) (HMDO) .

Experimental Protocol:

-

Starting Material: A 3-oxoester.

-

Reagents: Phosphorus pentasulfide (P₄S₁₀), elemental sulfur, and hexamethyldisiloxane (HMDO).

-

Solvent: Typically a high-boiling solvent like xylene.

-

Procedure: The 3-oxoester is treated with a mixture of P₄S₁₀, sulfur, and HMDO in a suitable solvent under reflux conditions. The addition of HMDO has been shown to significantly improve the yield and simplify the workup of the reaction.

-

Yields: In general, the yields obtained with the P₄S₁₀/S₈/HMDO mixture are higher than those achieved with Lawesson's reagent.[1]

Synthesis from Other Precursors

While the sulfurization of 3-oxoesters is the most common route, 3H-1,2-dithiole-3-thiones can also be synthesized from other starting materials, including α-enolic dithioesters and isopropenyl derivatives.[1]

Quantitative Data on Synthesis

The yields of this compound synthesis are highly dependent on the chosen method and the specific substrate. The following table summarizes representative yield data from the literature.

| Starting Material | Method | Key Reagents | Reported Yield | Reference |

| Unsubstituted/2-monosubstituted 3-oxoesters | Pedersen & Lawesson | Lawesson's reagent, S₈ | Nearly quantitative | [1] |

| 3-Oxoester with pyrazinyl group | Pedersen & Lawesson | Lawesson's reagent, S₈ | 39% | [1] |

| 3-Oxoesters (general) | Curphey | P₄S₁₀, S₈, HMDO | Generally higher than Lawesson's method | [1] |

| 2,2-dithiodibenzoic acid | Phosphorus Pentasulfide | P₄S₁₀ | 80% (for 3H-1,2-benzodithiole-3-thione) |

Biological Activity and Signaling Pathways

A significant driver for the continued interest in 3H-1,2-dithiole-3-thiones is their ability to modulate cellular signaling pathways, particularly the Keap1-Nrf2 pathway. This compound (D3T) is a potent activator of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which plays a crucial role in the cellular antioxidant response.

Nrf2 Signaling Pathway Activation by D3T:

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds like D3T can react with reactive cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, inducing their transcription.

Experimental Workflows

The synthesis and purification of 3H-1,2-dithiole-3-thiones follow a general experimental workflow, which is outlined below.

Conclusion

The field of 3H-1,2-dithiole-3-thiones has evolved significantly since the initial discovery of its first derivative in 1884. The development of robust synthetic methods, such as those by Pedersen and Lawesson, and Curphey, has enabled the efficient production of a wide array of these compounds. The elucidation of their mechanism of action, particularly their role as potent activators of the Nrf2 signaling pathway, has solidified their importance as lead compounds in the development of novel therapeutics for a range of diseases underpinned by oxidative stress and inflammation. This guide provides a foundational understanding for researchers and scientists to build upon as they continue to explore the rich chemistry and therapeutic potential of 3H-1,2-dithiole-3-thiones.

References

Spectroscopic Properties of 3H-1,2-Dithiole-3-thione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3H-1,2-dithiole-3-thione (D3T) is a sulfur-containing heterocyclic compound of significant interest in drug development, primarily due to its potent induction of the Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and pharmaceutical applications. This technical guide provides a comprehensive overview of the key spectroscopic characteristics of D3T, including Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring these spectra are also presented, alongside a visualization of the core signaling pathway activated by this molecule.

Introduction

This compound, a five-membered ring system containing two adjacent sulfur atoms and a thione group, is the parent compound of a class of molecules known as dithiolethiones. These compounds, found in some cruciferous vegetables, have garnered substantial attention for their chemopreventive and cytoprotective properties. The mechanism of action is largely attributed to their ability to upregulate phase II detoxification enzymes and antioxidant proteins through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Accurate and reliable analytical methods are crucial for the advancement of research and development involving D3T. Spectroscopic techniques are indispensable tools for elucidating its molecular structure, confirming its identity, and quantifying its purity. This guide aims to consolidate the available spectroscopic data and provide standardized methodologies to assist researchers in their studies of this promising therapeutic agent.

Spectroscopic Data

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The dithiolethione chromophore typically exhibits characteristic absorption bands.

| Parameter | Expected Value |

| λmax (in Methanol) | ~250-280 nm and ~400-430 nm |

| Molar Absorptivity (ε) | Variable depending on the specific transition and solvent |

Note: The exact absorption maxima and molar absorptivity can be influenced by the solvent polarity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=S (Thione) | Stretching | 1170-1220 |

| C=C | Stretching | 1550-1650 |

| C-S | Stretching | 600-800 |

| =C-H | Stretching | 3000-3100 |

| =C-H | Bending (out-of-plane) | 800-900 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

2.3.1. ¹H NMR Spectroscopy

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.0-7.5 | Doublet | ~5-7 |

| H-5 | ~7.8-8.3 | Doublet | ~5-7 |

Note: Chemical shifts are referenced to a standard (e.g., TMS) and can vary depending on the solvent.

2.3.2. ¹³C NMR Spectroscopy

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-3 (C=S) | ~210-220 |

| C-4 | ~125-135 |

| C-5 | ~140-150 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

| Parameter | Value |

| Molecular Formula | C₃H₂S₃ |

| Molecular Weight | 134.24 g/mol |

| (M)+• | Expected as the molecular ion peak |

| Major Fragments | Fragments corresponding to the loss of S, CS, and other small neutral molecules are anticipated. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol (B129727) or ethanol) of known concentration (e.g., 1 mg/mL). From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Fill a quartz cuvette with the same solvent used for the sample preparation and use it as a blank to zero the instrument.

-

Measurement: Rinse the sample cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a wavelength range of 200-800 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and then record the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Process the spectrum to identify the characteristic absorption bands and assign them to the corresponding functional groups.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Tune and shim the spectrometer. Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A larger number of scans will be required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts in both spectra to the TMS signal (0.00 ppm).

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source is commonly used for volatile compounds. Alternatively, direct infusion into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with Electrospray Ionization (ESI) can be used for accurate mass determination.

-

GC-MS Method:

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Separation: Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the analyte from any impurities.

-

Ionization: Use a standard EI energy of 70 eV.

-

Detection: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

-

Data Analysis: Identify the molecular ion peak (M⁺•) and analyze the fragmentation pattern to gain structural information. For high-resolution data, calculate the elemental composition from the accurate mass measurement.

Signaling Pathway Visualization

This compound is a well-established activator of the Nrf2 signaling pathway, which is a primary mechanism for its cytoprotective effects. The following diagram illustrates this pathway.

Caption: Activation of the Nrf2 signaling pathway by this compound (D3T).

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of this compound. The tabulated data, while based on expectations and data from related structures, offers a valuable reference for researchers. The detailed experimental protocols provide a standardized approach to obtaining high-quality spectroscopic data, ensuring consistency and comparability across different studies. Furthermore, the visualization of the Nrf2 signaling pathway highlights the key molecular mechanism underlying the therapeutic potential of D3T. As research on this important molecule continues, a more complete and publicly available dataset will undoubtedly emerge, further aiding in its development as a potential therapeutic agent.

The Potent Biological Activities of 3H-1,2-Dithiole-3-Thione Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3H-1,2-dithiole-3-thione (D3T) scaffold represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of potent biological activities. These sulfur-containing heterocyclic compounds, found in cruciferous vegetables and also accessible through synthetic routes, have garnered significant attention for their chemopreventive, antioxidant, anti-inflammatory, and anticancer properties.[1][2][3][4] The primary mechanism underpinning these effects is the robust activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular antioxidant and detoxification responses. This technical guide provides an in-depth overview of the biological activities of D3T derivatives, focusing on their mechanisms of action, quantitative efficacy data, and detailed experimental protocols relevant to their study.

Core Biological Activities and Mechanisms of Action

The biological activities of this compound derivatives are diverse, yet interconnected, primarily stemming from their ability to modulate key cellular signaling pathways involved in stress response and inflammation.

Chemoprevention and Antioxidant Effects via Nrf2 Activation

The hallmark of D3T derivatives is their potent induction of the Nrf2 signaling pathway.[2][5][6][7][8][9] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. D3T derivatives, being electrophilic, can react with specific cysteine residues on Keap1. This interaction leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 complex and inhibiting Nrf2 degradation. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes.

This leads to the upregulation of a battery of phase II detoxification enzymes and antioxidant proteins, including:

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A key enzyme in the detoxification of quinones and other electrophilic compounds.

-

Glutathione (B108866) S-transferases (GSTs): A superfamily of enzymes that catalyze the conjugation of glutathione to a wide variety of endogenous and exogenous electrophilic compounds.

-

Heme oxygenase-1 (HO-1): An enzyme that catabolizes heme to produce biliverdin (B22007) (which is subsequently converted to the potent antioxidant bilirubin), iron, and carbon monoxide, all of which have cytoprotective effects.

-

Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.

The induction of these and other cytoprotective genes fortifies cells against oxidative stress and chemical carcinogenesis.[5]

Anti-inflammatory Effects via NF-κB Inhibition

Chronic inflammation is a key driver of many diseases, including cancer. This compound derivatives have demonstrated significant anti-inflammatory activity, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][10][11] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

The inhibitory effect of D3T derivatives on NF-κB can occur through several mechanisms:

-

Nrf2-mediated suppression: The activation of Nrf2 can indirectly inhibit NF-κB signaling. The antioxidant proteins induced by Nrf2 can quench reactive oxygen species (ROS) that are often required for NF-κB activation.

-

Direct inhibition: Some dithiolethione derivatives may directly interact with components of the NF-κB signaling cascade, preventing the degradation of the inhibitory IκBα protein and subsequent nuclear translocation of the active p65 subunit.[12]

By suppressing NF-κB activation, these compounds can reduce the production of inflammatory mediators, thereby mitigating inflammatory responses.

Anticancer Activity

The anticancer effects of this compound derivatives are multifaceted and result from a combination of their chemopreventive, antioxidant, and anti-inflammatory properties, as well as direct cytotoxic effects on cancer cells. Several derivatives have shown potent growth-inhibitory and pro-apoptotic activity against a range of cancer cell lines.

Quantitative Data on Biological Activities

The following tables summarize the in vitro anticancer activity of Oltipraz, a well-studied this compound derivative, against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Adenocarcinoma | 3.24 | [13] |

| HepG2 | Hepatocellular Carcinoma | 15.58 | [14] |

| A549 | Lung Carcinoma | 1.32 - 15.80 | [13][14] |

| HT-29 | Colon Adenocarcinoma | >100 | [15] |

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of this compound derivatives.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol

-

Test compound (dissolved in a suitable solvent)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare serial dilutions of the test compound and ascorbic acid in methanol.

-

In a 96-well plate, add a specific volume of the test compound or standard to the wells.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.[16][17][18][19][20]

Phase II Enzyme Induction: Quinone Reductase (NQO1) Activity Assay

This assay measures the activity of NQO1, a key phase II detoxification enzyme.

Materials:

-

Cell lysate (from cells treated with the test compound)

-

Tris-HCl buffer (pH 7.4)

-

Bovine serum albumin (BSA)

-

Flavin adenine (B156593) dinucleotide (FAD)

-

NADPH

-

Dichlorophenolindophenol (DCPIP)

-

Menadione (optional, as substrate)

-

Dicoumarol (inhibitor for specificity)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, BSA, FAD, and NADPH.

-

Add the cell lysate to the reaction mixture.

-

Initiate the reaction by adding the substrate (e.g., DCPIP or menadione).

-

Monitor the reduction of the substrate by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm for DCPIP) over time.

-

To ensure the measured activity is specific to NQO1, perform a parallel assay in the presence of dicoumarol, a specific inhibitor of NQO1.

-

The NQO1 activity is calculated based on the rate of substrate reduction and normalized to the protein concentration of the cell lysate.[21][22][23][24][25]

Phase II Enzyme Induction: Glutathione S-Transferase (GST) Activity Assay

This assay measures the activity of GST, another crucial family of phase II detoxification enzymes.

Materials:

-

Cell lysate

-

Phosphate (B84403) buffer (pH 6.5)

-

1-chloro-2,4-dinitrobenzene (CDNB)

-

Reduced glutathione (GSH)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, CDNB, and GSH.

-

Add the cell lysate to the reaction mixture.

-

Monitor the formation of the glutathione-CDNB conjugate by measuring the increase in absorbance at 340 nm over time.

-

The GST activity is calculated based on the rate of conjugate formation and normalized to the protein concentration of the cell lysate.[1][15][26][27][28]

Nrf2 Activation Assessment: Nrf2 Nuclear Translocation by Western Blot

This method determines the activation of Nrf2 by measuring its accumulation in the nucleus.

Materials:

-

Cells treated with the test compound

-

Nuclear and cytoplasmic extraction buffers

-

Primary antibody against Nrf2

-

Primary antibody against a nuclear loading control (e.g., Lamin B1) and a cytoplasmic loading control (e.g., GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Treat cells with the test compound for the desired time.

-

Separate the nuclear and cytoplasmic fractions of the cells using appropriate extraction buffers.

-

Determine the protein concentration of each fraction.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and then incubate with the primary antibody against Nrf2.

-

Incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate.

-

Re-probe the membrane with antibodies against the loading controls to ensure equal protein loading.

-

An increase in the Nrf2 band intensity in the nuclear fraction compared to the control indicates Nrf2 activation.

NF-κB Inhibition Assessment: p65 Nuclear Translocation by Western Blot

This method assesses the inhibition of NF-κB activation by measuring the amount of the p65 subunit in the nucleus.

Materials:

-

Cells treated with an inflammatory stimulus (e.g., LPS or TNF-α) with or without the test compound.

-

Nuclear and cytoplasmic extraction buffers

-

Primary antibody against NF-κB p65

-

Primary antibody against a nuclear loading control (e.g., Lamin B1) and a cytoplasmic loading control (e.g., GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Pre-treat cells with the test compound, followed by stimulation with an inflammatory agent.

-

Isolate the nuclear and cytoplasmic fractions.

-

Perform Western blotting as described for Nrf2, using the antibody against NF-κB p65.

-

A decrease in the p65 band intensity in the nuclear fraction of cells treated with the test compound compared to cells treated with the inflammatory stimulus alone indicates inhibition of NF-κB activation.[12][29][30][31]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound derivatives and a general experimental workflow.

Nrf2 Activation Pathway by this compound Derivatives

Caption: Nrf2 activation by this compound derivatives.

Inhibition of NF-κB Signaling Pathway

Caption: Inhibition of the NF-κB signaling pathway.

General Experimental Workflow for Activity Screening

References

- 1. home.sandiego.edu [home.sandiego.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. dot | Graphviz [graphviz.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Dithiolethiones and Identification of Potential Neuroprotective Agents via Activation of Nrf2-Driven Antioxidant Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological activation of the Nrf2 pathway by 3H-1, 2-dithiole-3-thione is neuroprotective in a mouse model of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Suppresses LPS-induced Proinflammatory Responses in Macrophages: Potential Involvement of Antioxidant Induction, NF-κB, and Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting Nrf2 with 3 H-1,2-dithiole-3-thione to moderate OXPHOS-driven oxidative stress attenuates IL-17A-induced psoriasis [scholarworks.indianapolis.iu.edu]

- 10. This compound as a Potentially Novel Therapeutic Compound for Sepsis Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]

- 15. 2.5. Glutathione-s-transferase (GST) activity assay [bio-protocol.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 19. mdpi.com [mdpi.com]

- 20. e3s-conferences.org [e3s-conferences.org]

- 21. bio-protocol.org [bio-protocol.org]

- 22. en.bio-protocol.org [en.bio-protocol.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. pnas.org [pnas.org]

- 26. Glutathione-S-Transferase (GST) activity assay for zooplankton samples [protocols.io]

- 27. documents.thermofisher.com [documents.thermofisher.com]

- 28. sigmaaldrich.com [sigmaaldrich.com]

- 29. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 30. researchgate.net [researchgate.net]

- 31. Cautionary notes on the use of NF-κB p65 and p50 antibodies for CNS studies - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 3H-1,2-dithiole-3-thione in the Nrf2 Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of 3H-1,2-dithiole-3-thione (D3T), a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the cellular antioxidant and cytoprotective response, making it a critical target for therapeutic intervention in a wide range of diseases associated with oxidative stress and inflammation. This document details the molecular mechanisms of D3T-mediated Nrf2 activation, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of the signaling pathways and experimental workflows.

Introduction to this compound (D3T)

This compound (D3T) is the simplest member of the dithiolethione class of organosulfur compounds.[1] Found in cruciferous vegetables, D3T has garnered significant interest for its potent chemopreventive and cytoprotective properties.[1][2] These effects are primarily attributed to its ability to robustly activate the Nrf2 signaling pathway, a central hub in the cellular defense against oxidative and electrophilic stress.[3] Activation of this pathway by D3T leads to the coordinated upregulation of a vast array of antioxidant and phase II detoxification enzymes, thereby enhancing cellular resilience and mitigating damage from various insults.[1][3]

The Nrf2-Keap1 Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its primary negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[4] Keap1 functions as a substrate adaptor protein for a Cullin 3 (CUL3)-based E3 ubiquitin ligase complex, which continuously targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[4] This process ensures low basal levels of Nrf2.

Upon exposure to inducers such as D3T, this repression is lifted. The prevailing mechanism suggests that D3T, or its metabolites, interact with reactive cysteine residues on Keap1.[5] This interaction leads to a conformational change in Keap1, disrupting its ability to bind to Nrf2.[5] Consequently, Nrf2 is no longer targeted for degradation, allowing it to stabilize and translocate to the nucleus.[5] In the nucleus, Nrf2 heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[4]

Figure 1: The Nrf2 signaling pathway and the mechanism of its activation by this compound (D3T).

Quantitative Data on D3T-Mediated Nrf2 Activation

The efficacy of D3T as an Nrf2 activator has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings from the literature, providing a comparative overview of its potency and effects.

Table 1: In Vitro Efficacy of D3T on Nrf2 Activation and Target Gene Expression

| Cell Line | D3T Concentration | Endpoint Measured | Result (Fold Change vs. Control) | Reference |

| PC12 | 50 µM | Nrf2 Protein Level | 25-fold increase | [5] |

| Murine Keratinocytes | Not Specified | ARE-Luciferase Activity | 4.5-fold increase | [6] |

| N2a/APPswe | 40 µM | Nrf2 mRNA Level | Significant upregulation | [7] |

| N2a/APPswe | 40 µM | Nrf2 Protein Expression | Significant upregulation | [7] |

| N2a/APPswe | 40 µM | HO-1 mRNA Expression | Significant enhancement | [7] |

| N2a/APPswe | 40 µM | NQO1 mRNA Expression | Significant enhancement | [7] |

Table 2: In Vivo Effects of D3T on Nrf2 Target Gene Expression

| Animal Model | D3T Dosage | Tissue | Target Gene | Result | Reference |

| Mice | 0.3 mmol/kg (oral) | Multiple Tissues | Antioxidant/Anti-inflammatory Defenses | Sustained induction for at least 3 days | [1] |

| Tg2576 AD Mice | Intraperitoneal injection | Hippocampus | Nrf2 Protein Level | Significant upregulation | [8] |

| Tg2576 AD Mice | Intraperitoneal injection | Hippocampus | HO-1 Protein Level | Significant upregulation | [8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of D3T in the Nrf2 signaling pathway.

Western Blotting for Nrf2 and Target Protein Expression

This protocol is used to quantify the protein levels of total Nrf2 and its downstream targets, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of D3T or vehicle control (e.g., DMSO) for various time points.

-